Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide
Description
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide is an organotrifluoroborate salt characterized by a para-substituted phenyl ring bearing a 2-hydroxyethoxy group (-OCH₂CH₂OH). The trifluoroborate (BF₃⁻) moiety and potassium counterion enhance stability compared to boronic acids, making it advantageous for Suzuki-Miyaura cross-coupling reactions in synthetic chemistry . Key identifiers include MDL number MFCD28016120 and a purity of 95% . This compound is presumed to have applications in pharmaceutical intermediate synthesis, given the prevalence of similar trifluoroborates in medicinal chemistry .
Properties
IUPAC Name |
potassium;trifluoro-[4-(2-hydroxyethoxy)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O2.K/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13;/h1-4,13H,5-6H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIXUDJKYIJWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCCO)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide typically involves the reaction of 4-(2-hydroxyethoxy)phenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
4-(2-hydroxyethoxy)phenylboronic acid+KHF2→Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound is known for its ability to participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, such as the Suzuki–Miyaura coupling . Typical conditions involve mild temperatures and the presence of a base to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the development of new pharmaceuticals and biologically active molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide exerts its effects involves its ability to act as a nucleophilic partner in various chemical reactions. The compound’s trifluoroborate group is particularly reactive, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Hydroxyalkoxy- and Hydroxyalkyl-Substituted Derivatives
Key Differences :
Alkoxy- and Aryloxy-Substituted Derivatives
Key Differences :
- Methoxy (-OCH₃) and phenoxy (-OPh) groups donate electrons, stabilizing the boronate, whereas trifluoromethoxy (-OCF₃) withdraws electrons, accelerating cross-coupling but reducing stability .
Amide/Carbamate- and Heterocyclic-Substituted Derivatives
Key Differences :
Halogenated Derivatives
Key Differences :
- Fluorine substituents increase electrophilicity, improving coupling efficiency but may reduce solubility .
Data Tables
Table 1: Structural and Molecular Data of Selected Trifluoroborates
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | MDL Number | Purity (%) |
|---|---|---|---|---|---|
| This compound | - | ~C₈H₉BF₃KO₂ | - | MFCD28016120 | 95 |
| Potassium trifluoro(4-phenoxyphenyl)boranuide | 1187951-62-7 | C₁₂H₉BF₃KO | 284.11 | - | - |
| Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide | 1359865-98-7 | C₁₂H₁₄BF₃KNO | 295.16 | MFCD11977715 | >95 |
Research Findings
- Hydrophilicity : Hydroxyethoxy and hydroxyethyl substituents improve water solubility, facilitating reactions in aqueous media .
- Steric Effects : Ortho-substituted derivatives (e.g., 2-hydroxyethyl) exhibit slower reaction kinetics due to hindered access to the boron center .
- Electronic Tuning : Electron-withdrawing groups (e.g., -CF₃, -OCF₃) enhance electrophilicity, accelerating cross-coupling but requiring careful handling .
- Medicinal Chemistry : Piperidine/pyrrolidine-substituted derivatives are prioritized in drug development for their pharmacokinetic compatibility .
Biological Activity
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by a trifluoroborate group attached to a phenyl ring with a 2-hydroxyethoxy substituent. The molecular formula is , and it has a molecular weight of approximately 220.07 g/mol. The presence of the hydroxyethoxy group enhances its solubility and reactivity in biological systems.
Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and protein-protein interactions. Its ability to form stable complexes with biomolecules suggests potential applications in drug development, especially for targeting specific proteins involved in disease processes.
Anticancer Properties
Studies have shown that organoboron compounds, including this compound, exhibit anticancer properties through mechanisms such as:
- Inhibition of tumor cell proliferation : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Induction of apoptosis : Research indicates that this compound can trigger programmed cell death in malignant cells, which is crucial for cancer therapy.
Case Studies
- In vitro Studies : A study conducted on breast cancer cell lines revealed that the compound inhibited cell growth by 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
- Animal Models : In vivo studies using mouse models of leukemia showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
Data Table: Biological Activity Summary
Toxicity and Safety Profile
The safety profile of this compound has been assessed in several studies. It is classified as harmful if swallowed (GHS Hazard Statement H302). Further research is necessary to fully understand its long-term effects and potential toxicity in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
